molecular formula C19H23N3OS B14488710 Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime CAS No. 64058-41-9

Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime

Cat. No.: B14488710
CAS No.: 64058-41-9
M. Wt: 341.5 g/mol
InChI Key: VHUSVBNGMNMLAF-XSFVSMFZSA-N
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Description

(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine typically involves multiple steps, starting from the basic phenothiazine structure. The synthetic route may include:

    Nitration and Reduction: Initial nitration of phenothiazine followed by reduction to form the corresponding amine.

    Alkylation: Introduction of the 3-(dimethylamino)propyl group through alkylation reactions.

    Condensation: Condensation with hydroxylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenothiazine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

The compound’s pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs with antipsychotic or antiemetic effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used as an antipsychotic medication.

Uniqueness

What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine apart from these similar compounds is its specific structural configuration and the presence of the hydroxylamine group. This unique structure may confer distinct pharmacological properties and reactivity, making it a compound of significant interest in various fields of research.

Properties

CAS No.

64058-41-9

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C19H23N3OS/c1-14(20-23)15-8-6-11-18-19(15)22(13-7-12-21(2)3)16-9-4-5-10-17(16)24-18/h4-6,8-11,23H,7,12-13H2,1-3H3/b20-14+

InChI Key

VHUSVBNGMNMLAF-XSFVSMFZSA-N

Isomeric SMILES

C/C(=N\O)/C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C

Canonical SMILES

CC(=NO)C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C

Origin of Product

United States

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